N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide
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Overview
Description
N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide is a complex organic compound characterized by the presence of multiple bromine atoms and a methoxy group attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide typically involves the condensation of 4-bromoacetophenone with 2,4-dibromo-6-methoxyphenoxyacetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of multiple bromine atoms and the methoxy group may enhance its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-Bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide
- 2-[(2-Bromobenzyl)sulfanyl]-N’-[(E)-(4-iodophenyl)methylene]acetohydrazide
Uniqueness
N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide is unique due to the presence of three bromine atoms and a methoxy group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H15Br3N2O3 |
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Molecular Weight |
535.0 g/mol |
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(2,4-dibromo-6-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C17H15Br3N2O3/c1-10(11-3-5-12(18)6-4-11)21-22-16(23)9-25-17-14(20)7-13(19)8-15(17)24-2/h3-8H,9H2,1-2H3,(H,22,23)/b21-10+ |
InChI Key |
XTOZEYAYVZRFAN-UFFVCSGVSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1Br)Br)OC)/C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1Br)Br)OC)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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